Phenthoate

Description

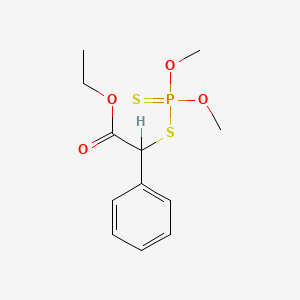

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 2-dimethoxyphosphinothioylsulfanyl-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17O4PS2/c1-4-16-12(13)11(10-8-6-5-7-9-10)19-17(18,14-2)15-3/h5-9,11H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAMUDJHXFNRLCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)SP(=S)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17O4PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042280 | |

| Record name | Phenthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; mp = 17-18 deg C; Technical product: reddish-yellow liquid; [HSDB] Liquid; [MSDSonline] | |

| Record name | Phenthoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6635 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

70-80 °C at 2-5X10-5 mm Hg | |

| Record name | PHENTHOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

165-170 °C | |

| Record name | PHENTHOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

REDDISH-YELLOW OIL; SOLUBILITY: IN WATER @ 20 °C= 200 MG/L (TECHNICAL GRADE); IN HEXANE @ 20 °C= 120 G/L; GREATER THAN 200 G/L IN 1,2-DIMETHOXYETHANE, 20 °C (PURE); IN PETROLEUM SPIRIT @ 20 °C= 100-170 G/L /TECHNICAL/, 11 MG/L WATER @ 24 °C, Miscible in all proportions with methanol, ethanol, benzene, xylene, acetone, cyclohexanone, methylcellosolve, carbon tetrachloride and carbon disulfide, ethyl ether, dioxane, and cyclohexane, Soluble in aromatic hydrocarbons, ketones, alcohols, chloroform, and carbon tetrachloride. Barely soluble in ... petroleum ether. | |

| Record name | PHENTHOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.226 @ 20 °C/4 °C | |

| Record name | PHENTHOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000026 [mmHg], 2.6X10-6 mm Hg at 25 °C | |

| Record name | Phenthoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6635 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PHENTHOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS, CRYSTALLINE SOLID | |

CAS No. |

2597-03-7, 61361-99-7, 61362-00-3, 61391-87-5 | |

| Record name | Phenthoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2597-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenthoate [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002597037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, alpha-((dimethoxyphosphinothioyl)thio)-, ethyl ester, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061361997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, alpha-((dimethoxyphosphinothioyl)thio)-, ethyl ester, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061362003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | d-Papthion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061391875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenthoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.180 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENTHOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J96Q7F091K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHENTHOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

17 TO 18 °C | |

| Record name | PHENTHOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Core Mechanism of Phenthoate on Acetylcholinesterase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanism by which phenthoate, a World Health Organization (WHO) Hazard Class II organophosphate insecticide, exerts its neurotoxic effects through the inhibition of acetylcholinesterase (AChE). The document details the biochemical interaction, presents quantitative data, outlines relevant experimental protocols, and illustrates the key pathways and workflows.

Molecular Mechanism of Acetylcholinesterase Inhibition

This compound is a synthetic organic thiophosphate compound that functions as a potent inhibitor of acetylcholinesterase (AChE, EC 3.1.1.7)[1][2]. The primary role of AChE is the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid at cholinergic synapses and neuromuscular junctions. This process is critical for terminating nerve signals and allowing neurons and muscle cells to return to their resting state[3][4].

The mechanism of inhibition by this compound, characteristic of organophosphates, involves the phosphorylation of the AChE enzyme. The process can be broken down as follows:

-

Binding: The organophosphate molecule docks at the active site of the AChE enzyme. This active site contains two key regions: an anionic site and an esteratic site[5].

-

Phosphorylation: this compound covalently binds to a critical serine residue within the esteratic site, transferring its phosphate group to the enzyme[3][5]. This reaction forms a stable, phosphorylated enzyme complex.

-

Inactivation: The presence of the bulky, covalently bound phosphate group sterically hinders the normal substrate, acetylcholine, from accessing the active site. This effectively inactivates the enzyme, preventing it from hydrolyzing ACh[5].

-

"Aging": Over time, the phosphorylated enzyme complex can undergo a conformational change, often involving the loss of an alkyl group. This process, known as "aging," strengthens the bond between the organophosphate and the enzyme. An "aged" enzyme is typically resistant to reactivation by standard antidotes like oximes (e.g., pralidoxime)[6].

The resulting accumulation of acetylcholine in the synaptic cleft leads to continuous and excessive stimulation of cholinergic receptors (both muscarinic and nicotinic), causing a state of cholinergic crisis that manifests as the acute symptoms of organophosphate poisoning[3][7].

Caption: Molecular mechanism of AChE inhibition by this compound.

Quantitative Analysis of this compound-AChE Interaction

The potency of an inhibitor is quantified through various kinetic and binding parameters. For this compound, research has shown a significant enantioselectivity in its interaction with AChE, meaning the different stereoisomers of the molecule have different binding affinities. The (R)-enantiomer has been found to be a more potent inhibitor than the (S)-enantiomer.

| Parameter | Inhibitor | Value | Source Organism/Enzyme | Citation |

| Binding Affinity (K) | (R)-phenthoate | 1.486 × 10⁵ M⁻¹ | Acetylcholinesterase | [8] |

| Binding Affinity (K) | (S)-phenthoate | 4.503 × 10⁴ M⁻¹ | Acetylcholinesterase | [8] |

| Key Interaction Energy | Electrostatic Energy | Critical for toxicological reaction | Acetylcholinesterase | [8] |

Note: Other common quantitative metrics for AChE inhibitors include the half-maximal inhibitory concentration (IC50), the bimolecular rate constant (Ki), the affinity constant (Ka), and the phosphorylation rate (Kp). While these are standard parameters for organophosphates, specific values for this compound were not available in the surveyed literature.

Signaling Pathway and Physiological Consequences

The inhibition of AChE by this compound initiates a cascade of physiological events, beginning at the synaptic level and culminating in systemic toxicity. The accumulation of ACh leads to the hyperstimulation of muscarinic and nicotinic receptors throughout the central and peripheral nervous systems.

Key Downstream Effects:

-

Muscarinic Effects: Increased secretions (saliva, tears, pulmonary fluids), bronchoconstriction, bradycardia, and gastrointestinal hypermotility.

-

Nicotinic Effects: Muscle fasciculations (twitching), cramping, and eventually flaccid paralysis due to depolarization block of the neuromuscular junction. Respiratory failure can occur from paralysis of the diaphragm and thoracic muscles[3].

-

Central Nervous System (CNS) Effects: Sensory and behavioral disturbances, incoordination, and respiratory depression[3].

-

Non-Cholinergic Mechanisms: Emerging research indicates that organophosphates can also induce neurotoxicity through pathways independent of AChE inhibition, including the induction of oxidative stress via the production of reactive oxygen species (ROS) and the activation of mitogen-activated protein kinase (MAPK) signaling pathways, which can lead to apoptosis (cell death)[9].

Caption: Signaling pathway from AChE inhibition to physiological effects.

Experimental Protocol: In Vitro AChE Inhibition Assay

The most common method for quantifying AChE inhibition in vitro is the spectrophotometric assay developed by Ellman. This protocol provides a reliable and high-throughput-compatible means of determining the inhibitory potential of compounds like this compound.

A. Principle The assay measures the activity of AChE by monitoring the production of thiocholine. The enzyme hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine and acetate. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified by measuring its absorbance at 412 nm[4][10]. The rate of color change is directly proportional to AChE activity. An inhibitor will reduce this rate.

B. Reagents and Materials

-

Tris-HCl or Phosphate buffer (e.g., 50 mM, pH 8.0)

-

Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCI) substrate solution

-

DTNB solution

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

C. Procedure

-

Reagent Preparation: Prepare stock solutions of ATCI, DTNB, and AChE in the buffer. The final concentration of each reagent in the well should be optimized based on the enzyme source.

-

Plate Setup:

-

Blank Wells: Add buffer, DTNB, and ATCI (no enzyme).

-

Control Wells (100% Activity): Add buffer, DTNB, AChE solution, and solvent vehicle (e.g., DMSO).

-

Test Wells: Add buffer, DTNB, AChE solution, and various concentrations of the this compound solution.

-

-

Pre-incubation: Add the enzyme and the inhibitor (or solvent vehicle) to the appropriate wells. Incubate the plate for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme[10].

-

Initiate Reaction: Add the ATCI substrate to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the microplate in the reader and measure the absorbance at 412 nm at regular intervals (e.g., every 10-15 seconds) for a duration of 3-5 minutes[10].

D. Data Analysis

-

Calculate Reaction Rate (V): For each well, determine the rate of change in absorbance over time (ΔAbs/min).

-

Calculate Percentage Inhibition:

-

% Inhibition = [ (V_control - V_test) / V_control ] * 100

-

Where V_control is the rate of the control well and V_test is the rate of the test well.

-

-

Determine IC50: Plot the percentage inhibition against the logarithm of the this compound concentration. Use non-linear regression analysis to calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the AChE activity[10].

Caption: Experimental workflow for an in vitro AChE inhibition assay.

References

- 1. This compound | C12H17O4PS2 | CID 17435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. epa.gov [epa.gov]

- 4. attogene.com [attogene.com]

- 5. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 6. Acute this compound self-poisoning: a prospective case series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijopp.org [ijopp.org]

- 8. Elucidating the potential neurotoxicity of chiral this compound: Molecular insight from experimental and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms of Neurotoxicity of Organophosphate Pesticides and Their Relation to Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Chemical and physical properties of Phenthoate

An In-depth Technical Guide to the Chemical and Physical Properties of Phenthoate

Introduction

This compound is a non-systemic organothiophosphate insecticide and acaricide known for its contact and stomach action.[1][2] First introduced in 1961, it is employed to control a wide range of agricultural pests, including Lepidoptera, aphids, scale insects, and mosquitoes.[2][3] Its mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1][2][4] This guide provides a comprehensive overview of the chemical and physical properties of this compound, its toxicological profile, environmental fate, and relevant experimental protocols, tailored for researchers and drug development professionals.

Chemical and Physical Properties

This compound is characterized as a colorless crystalline solid in its pure form, while the technical grade product often appears as a reddish-yellow liquid.[3][5][6] It possesses a distinct aromatic or garlic-like odor.[2][5] The technical material is typically a racemic mixture of its two enantiomers.[1]

Identifiers and Structure

| Property | Value | Source |

| IUPAC Name | (RS)-Ethyl --INVALID-LINK--acetate | [3] |

| CAS Number | 2597-03-7 | [3][7] |

| Molecular Formula | C₁₂H₁₇O₄PS₂ | [3][7] |

| Molecular Weight | 320.36 g/mol | [3][7] |

| SMILES | O=C(OCC)C(SP(=S)(OC)OC)c1ccccc1 | [3] |

| InChI | InChI=1S/C12H17O4PS2/c1-4-16-12(13)11(10-8-6-5-7-9-10)19-17(18,14-2)15-3/h5-9,11H,4H2,1-3H3 | [3] |

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for understanding its environmental behavior, formulation, and analytical determination.

| Property | Value | Conditions | Source |

| Melting Point | 17-18 °C | [3][5] | |

| Boiling Point | 70-80 °C | at 2-5 x 10⁻⁵ mm Hg | [5][8] |

| Decomposes at normal pressure before boiling | [6] | ||

| Density | 1.226 g/mL | at 20 °C | [3][5] |

| Vapor Pressure | 5.3 mPa | at 40 °C | [2][9] |

| Flash Point | 165-170 °C | Cleveland open-cup | [5][6] |

| Water Solubility | 11 mg/L | at 24-25 °C | [2][3][10] |

| Log P (Octanol/Water) | 3.69 | [1][2][6] |

Solubility and Stability

This compound is readily soluble in a variety of organic solvents, including alcohols, ketones, aromatic hydrocarbons, chloroform, and carbon tetrachloride.[2][5][6] It is barely soluble in petroleum ether.[5]

The stability of this compound is pH-dependent. It is relatively stable in neutral and acidic aqueous solutions (pH 3.9-7.8).[5][6][11] However, under alkaline conditions (pH 9.7), approximately 25% of the compound hydrolyzes over 20 days.[5][6] The technical material is stable, with its active ingredient content decreasing by only 1-2% after one year of storage at room temperature in sealed containers.[6] It decomposes when heated to 120 °C.[5]

Toxicological Profile

The primary mechanism of toxicity for this compound, like other organophosphates, is the inhibition of acetylcholinesterase (AChE).[2][4]

| Parameter | Value | Species | Source |

| Acute Oral LD₅₀ | >2000 mg/kg | Rat | [2] |

| Acute Dermal LD₅₀ | >2000 mg/kg | Rat | [2] |

| Inhalation LC₅₀ (4h) | >4.27 mg/L air | Rat | [2] |

| Skin/Eye Irritation | Non-irritant | Rabbit | [2] |

| Skin Sensitization | Weak sensitizer | Guinea Pig | [2] |

Mechanism of Action

This compound exerts its insecticidal effect by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system. AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process that terminates the nerve signal. By inhibiting AChE, this compound causes an accumulation of ACh at the synaptic cleft, leading to continuous nerve stimulation, paralysis, and ultimately, the death of the insect.

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by this compound.

Experimental Protocols

Synthesis Protocol

The industrial synthesis of this compound involves a multi-step process. A common method is the reaction of α-phenyl-α-bromoethylacetate with O,O-dimethyldithiophosphoric acid (DMPA).[4] Another described pathway involves the chlorination of ethyl mandelate or ethyl phenylacetate to produce the intermediate alpha-carbethoxybenzyl chloride, which is then reacted with an O,O-dimethyl phosphorodithioic acid salt.[1]

General Workflow:

-

Intermediate Preparation: Ethyl mandelate or ethyl phenylacetate is chlorinated to synthesize alpha-carbethoxybenzyl chloride.[1]

-

Condensation Reaction: The resulting intermediate is reacted with the sodium or ammonium salt of O,O-dimethyl phosphorodithioic acid.

-

Solvent and Conditions: The reaction is typically conducted in an organic solvent like toluene or xylene under controlled temperature and pH to maximize yield.[1]

-

Purification: The crude product is purified, often through recrystallization from a solvent mixture such as n-hexane/isopropanol, to achieve a purity of ≥96%.[12]

Caption: Generalized workflow for the industrial synthesis of this compound.

Analytical Methodology: Gas Chromatography

Gas chromatography (GC) is a standard method for the analysis of this compound residues in environmental and biological samples.

-

Principle: The sample extract is injected into the GC, where it is vaporized. The components are separated based on their boiling points and interaction with the stationary phase of the capillary column. A detector specific for organophosphorus compounds, such as a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD), is used for quantification.

-

Sample Preparation: Extraction from the sample matrix (e.g., soil, water, plant tissue) is typically performed using an organic solvent like acetone or acetonitrile, followed by a clean-up step using solid-phase extraction (SPE) to remove interfering substances.

-

GC Conditions (Illustrative):

-

Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Oven Program: Initial temperature of 150 °C, ramped to 280 °C at 10 °C/min.

-

Detector Temperature: 300 °C (FPD, P-mode).

-

Carrier Gas: Helium or Nitrogen.

-

Environmental Fate and Degradation

The persistence and degradation of this compound in the environment are influenced by biotic and abiotic factors.

Soil Degradation

This compound degradation in soil is primarily a biological process mediated by soil microorganisms.[5][13]

-

Primary Pathway: The main initial degradation step is the hydrolysis of the carboethoxy group to form "this compound acid".[2][13] This conversion is facilitated by extracellular, heat-labile soil enzymes.[13]

-

Half-Life (DT₅₀): In various soils, 50% of applied this compound degrades within 10 days, with over 95% degradation occurring within 30 days.[5] The DT₅₀ in both upland and submerged soil can be as short as ≤1 day.[2]

-

Further Degradation: this compound acid can be further degraded to CO₂ under aerobic conditions.[13]

Photodegradation and Volatilization

When exposed to sunlight on a surface, this compound can undergo degradation and volatilization. In one study, approximately 90% of applied this compound was lost after 40 hours of exposure to sunlight, primarily due to volatilization.[6] The major photodegradation product identified was this compound oxon, with other minor products including desmethyl this compound and mandelic acid.[6]

Caption: Key biotic and abiotic degradation pathways for this compound.

References

- 1. This compound (Ref: OMS 1075) [sitem.herts.ac.uk]

- 2. coromandel.biz [coromandel.biz]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Phenthoat – Wikipedia [de.wikipedia.org]

- 5. This compound | C12H17O4PS2 | CID 17435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 531. This compound (Pesticide residues in food: 1980 evaluations) [inchem.org]

- 7. scbt.com [scbt.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. ars.usda.gov [ars.usda.gov]

- 10. This compound CAS#: 2597-03-7 [m.chemicalbook.com]

- 11. This compound(2597-03-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 12. CN106632463A - Preparation method and use of this compound stereoisomer - Google Patents [patents.google.com]

- 13. Degradation of O, O-dimethyl S-[alpha-(carboethoxy)-benzyl] phosphorodithioate (this compound) in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

Ecotoxicology of Phenthoate on Aquatic Invertebrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenthoate, an organophosphate insecticide, poses a significant ecotoxicological risk to aquatic ecosystems. Its primary mode of action, the inhibition of acetylcholinesterase (AChE), leads to neurotoxicity in non-target organisms, particularly aquatic invertebrates. This guide provides a comprehensive overview of the ecotoxicology of this compound, focusing on its impact on aquatic invertebrates. It summarizes available quantitative toxicity data, details standard experimental protocols for assessing its effects, and illustrates the key biochemical pathways and experimental workflows.

Introduction

This compound (S-α-ethoxycarbonylbenzyl O,O-dimethyl phosphorodithioate) is a non-systemic organophosphate insecticide and acaricide with both contact and stomach action.[1] Its application in agriculture to control a wide range of chewing and sucking insects on various crops can lead to its introduction into aquatic environments through spray drift, runoff, and leaching.[2] As an organophosphate, this compound's primary mechanism of toxicity is the inhibition of the enzyme acetylcholinesterase (AChE), a critical component of the nervous system in both insects and other animals.[1] The disruption of this enzyme's function can have severe consequences for aquatic invertebrates, which play a crucial role in the structure and function of aquatic food webs.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary toxicological action of this compound in invertebrates is the inhibition of acetylcholinesterase (AChE) within the nervous system.[1] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses. By inhibiting AChE, this compound causes an accumulation of ACh, leading to the continuous stimulation of nerve fibers, resulting in paralysis and ultimately death.

References

An In-Depth Technical Guide to the Mammalian Metabolism and Biotransformation of Phenthoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenthoate, an organothiophosphate insecticide, is subject to extensive metabolic processes within mammalian systems. Understanding its biotransformation is critical for assessing its toxicological profile and developing strategies for managing potential exposures. This technical guide provides a comprehensive overview of the core metabolic pathways of this compound, detailing the enzymatic reactions, resultant metabolites, and experimental methodologies used in its study.

Core Metabolic Pathways

The metabolism of this compound in mammals primarily proceeds through two major pathways: hydrolysis and oxidation. These initial biotransformations are followed by conjugation reactions, which facilitate the excretion of the metabolites.

Hydrolytic Pathway

The principal hydrolytic pathway involves the cleavage of the carboxyester bond of this compound, a reaction primarily catalyzed by carboxylesterases present in the liver and plasma.[1][2] This enzymatic action results in the formation of this compound acid, which is a significantly less toxic metabolite.[1][2]

Oxidative Pathway

Concurrent with hydrolysis, this compound undergoes oxidative metabolism, predominantly mediated by the cytochrome P450 (CYP450) enzyme system in the liver.[3][4] A key oxidative reaction is the desulfuration of the thion group (P=S) to form the corresponding oxon (P=O), resulting in the formation of this compound oxon.[3][5] This oxon metabolite is a more potent inhibitor of acetylcholinesterase, the primary target of organophosphate toxicity, and thus represents a bioactivation pathway.[3] Further oxidative reactions can lead to the demethylation of the methoxy groups attached to the phosphorus atom.

Conjugation Pathway

The metabolites produced from the hydrolytic and oxidative pathways, which contain suitable functional groups (e.g., hydroxyl, carboxyl), can undergo Phase II conjugation reactions. These reactions, catalyzed by enzymes such as glutathione S-transferases (GSTs), involve the addition of endogenous polar molecules like glutathione.[2] Conjugation increases the water solubility of the metabolites, facilitating their elimination from the body, primarily through urine.

Quantitative Analysis of this compound Metabolism

While extensive qualitative data exists, specific quantitative data on this compound metabolism in mammals is limited in the readily available literature. The following tables summarize the expected quantitative data based on the known metabolic pathways.

Table 1: Major Metabolites of this compound Identified in Mammalian Systems

| Metabolite | Chemical Structure | Primary Route of Formation |

| This compound Acid | C10H11O4PS2 | Hydrolysis |

| This compound Oxon | C12H17O5PS | Oxidation |

| Demethyl this compound | C11H15O4PS2 | Oxidation |

| Demethyl this compound Acid | C9H9O4PS2 | Hydrolysis & Oxidation |

| O,O-dimethyl phosphorothioic acid | C2H7O3PS | Hydrolysis |

| O,O-dimethyl phosphorodithioic acid | C2H7O2PS2 | Hydrolysis |

Table 2: Enzyme Kinetics of Key Metabolic Reactions (Illustrative)

| Enzyme | Reaction | Substrate | Km (µM) | Vmax (nmol/min/mg protein) |

| Carboxylesterase (rat liver) | Hydrolysis | This compound | Data not available | Data not available |

| Cytochrome P450 (rat liver) | Oxidation | This compound | Data not available | Data not available |

Table 3: Excretion Profile of this compound and its Metabolites in Rats (Illustrative)

| Compound | % of Administered Dose in Urine (24h) | % of Administered Dose in Feces (24h) |

| This compound (unchanged) | Data not available | Data not available |

| This compound Acid | Data not available | Data not available |

| Demethyl this compound | Data not available | Data not available |

| Other Metabolites | Data not available | Data not available |

Experimental Protocols

Detailed experimental protocols for studying this compound metabolism are crucial for reproducibility and comparison of results. The following are generalized methodologies for key experiments.

In Vitro Metabolism using Liver Microsomes

This protocol is designed to investigate the oxidative metabolism of this compound by cytochrome P450 enzymes.

1. Preparation of Liver Microsomes:

- Euthanize the experimental animal (e.g., rat) and perfuse the liver with ice-cold saline.

- Excise the liver, weigh it, and homogenize it in 4 volumes of ice-cold 0.1 M potassium phosphate buffer (pH 7.4).

- Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C.

- Collect the supernatant and centrifuge at 105,000 x g for 60 minutes at 4°C.

- Resuspend the microsomal pellet in the homogenization buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

2. Incubation Assay:

- In a reaction tube, combine liver microsomes (e.g., 0.5 mg/mL protein), this compound (at various concentrations), and 0.1 M potassium phosphate buffer (pH 7.4).

- Pre-incubate the mixture at 37°C for 5 minutes.

- Initiate the reaction by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

- Incubate at 37°C for a specified time (e.g., 30 minutes).

- Terminate the reaction by adding an organic solvent (e.g., ice-cold acetonitrile).

3. Sample Analysis:

- Centrifuge the terminated reaction mixture to precipitate proteins.

- Analyze the supernatant for the parent compound and metabolites using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

In Vivo Metabolism and Excretion Study

This protocol outlines a typical in vivo study to determine the metabolic fate and excretion of this compound in a mammalian model.

1. Animal Dosing:

- Acclimatize the experimental animals (e.g., rats) to metabolism cages.

- Administer a known dose of radiolabeled (e.g., 14C) or unlabeled this compound to the animals, typically via oral gavage or intravenous injection.

2. Sample Collection:

- Collect urine and feces separately at predetermined time intervals (e.g., 0-6h, 6-12h, 12-24h, 24-48h).

- At the end of the study, euthanize the animals and collect major tissues (e.g., liver, kidney, fat, muscle).

3. Sample Processing and Analysis:

- Measure the total radioactivity in urine, feces, and tissue samples if a radiolabeled compound was used.

- For metabolite profiling, extract the samples with appropriate organic solvents.

- Analyze the extracts using chromatographic techniques (HPLC, GC) coupled with mass spectrometry (MS) to identify and quantify this compound and its metabolites.

Visualizations of Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and a typical experimental workflow.

Caption: Mammalian metabolic pathways of this compound.

Caption: Experimental workflow for studying this compound metabolism.

References

- 1. 531. This compound (Pesticide residues in food: 1980 evaluations) [inchem.org]

- 2. This compound metabolites in human poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of Metabolism of a Defined Pesticide Mixture through Multiple In Vitro Liver Models | MDPI [mdpi.com]

- 4. Enzyme Kinetics of Oxidative Metabolism-Cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

Neurotoxic Effects of Organophosphate Pesticides: A Technical Guide on Phenthoate and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organophosphate (OP) pesticides, including phenthoate, represent a significant class of neurotoxic compounds with well-documented adverse effects on the nervous system. While their primary mechanism of action involves the irreversible inhibition of acetylcholinesterase (AChE), leading to a cholinergic crisis, emerging evidence highlights the critical role of non-cholinesterase pathways, such as oxidative stress and apoptosis, in their overall neurotoxicity. This technical guide provides an in-depth analysis of the multifaceted neurotoxic effects of this compound and other organophosphates. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved. A comprehensive understanding of these mechanisms is paramount for the development of effective therapeutic interventions and novel drug candidates to counteract OP-induced neurotoxicity.

Introduction

Organophosphorus compounds are widely utilized in agriculture as pesticides, but their use raises significant concerns for human and environmental health due to their potent neurotoxicity.[1][2][3] this compound, a non-systemic, broad-spectrum organophosphate insecticide, serves as a representative example of this class of compounds.[4] The neurotoxic effects of OPs can manifest as acute and chronic syndromes.[5] Acute toxicity is characterized by a cholinergic crisis resulting from the accumulation of the neurotransmitter acetylcholine (ACh).[6][7][8] Chronic exposure, on the other hand, has been linked to long-term neurological and neurobehavioral deficits, including cognitive impairment and an increased risk of neurodegenerative diseases.[5][9][10][11] This guide delves into the core mechanisms of OP-induced neurotoxicity, with a particular focus on this compound where data is available.

Primary Mechanism of Neurotoxicity: Acetylcholinesterase Inhibition

The principal mechanism underlying the acute toxicity of organophosphates is the inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the hydrolysis of acetylcholine in synaptic clefts.[6][7]

Organophosphates with a P=S bond, like this compound, are metabolically activated by cytochrome P450 systems to their corresponding oxon analogues (P=O), which are potent AChE inhibitors.[6][12] This "oxon" form phosphorylates a serine hydroxyl group within the active site of AChE, rendering the enzyme non-functional.[6] The irreversible inhibition of AChE leads to an accumulation of acetylcholine at cholinergic synapses, resulting in the overstimulation of muscarinic and nicotinic receptors.[6][7][9] This cholinergic overstimulation manifests as a range of symptoms, including muscarinic effects (e.g., salivation, lacrimation, urination, defecation), nicotinic effects (e.g., muscle fasciculations, weakness), and central nervous system effects (e.g., seizures, respiratory depression).[6]

Quantitative Data on Acetylcholinesterase Inhibition

The inhibitory potency of organophosphates on AChE is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

| Compound | Enzyme Source | IC50 | Reference |

| This compound (R-enantiomer) | Acetylcholinesterase | K = 1.486 × 10⁵ M⁻¹ (Bioaffinity) | [13] |

| This compound (S-enantiomer) | Acetylcholinesterase | K = 4.503 × 10⁴ M⁻¹ (Bioaffinity) | [13] |

| Profenofos | Human recombinant AChE | 302 nM | [14] |

| Profenofos | Rat red blood cell AChE | 312 nM | [14] |

Note: The data for this compound is presented as a bioaffinity constant (K), which is inversely related to the dissociation constant and thus directly related to inhibitory potency.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines a common colorimetric method for determining the in vitro inhibition of AChE by a test compound.

1. Reagents and Materials:

-

Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel or recombinant human)

-

Acetylthiocholine (ATC) iodide (substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (e.g., pH 8.0)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Microplate reader capable of measuring absorbance at 410-412 nm

-

96-well microplates

2. Procedure:

-

Prepare serial dilutions of the test compound in the phosphate buffer.

-

In a 96-well plate, add the following to each well in the specified order:

-

Phosphate buffer

-

Test compound solution (or solvent for control)

-

DTNB solution

-

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the AChE enzyme solution to each well.

-

Immediately after adding the enzyme, add the substrate solution (ATC) to all wells.

-

Measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5 minutes) using a microplate reader.[14][15] The rate of color change is proportional to the AChE activity.

3. Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of AChE inhibition for each concentration relative to the control (solvent only).

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting dose-response curve using appropriate software (e.g., GraphPad Prism).[14]

Signaling Pathway Diagram: Cholinergic Synapse Disruption

Caption: Disruption of cholinergic signaling by organophosphates.

Non-Cholinergic Mechanisms: Oxidative Stress

Beyond AChE inhibition, organophosphates induce neurotoxicity through the generation of oxidative stress.[6] The brain is particularly vulnerable to oxidative damage due to its high oxygen consumption, abundant lipid content, and relatively low antioxidant capacity.[16][17][18][19][20] Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of the antioxidant defense system to neutralize them.[16]

OPs can trigger ROS production through various mechanisms, including the disruption of mitochondrial electron transport and the activation of NADPH oxidase.[16][18] The excessive accumulation of ROS leads to lipid peroxidation, protein oxidation, and DNA damage, ultimately contributing to neuronal dysfunction and cell death.[16][17][20]

Quantitative Data on Oxidative Stress Markers

Studies have shown that exposure to organophosphates leads to alterations in the levels of various oxidative stress markers.

| Organism/Cell Line | Organophosphate | Effect on Oxidative Stress Markers | Reference |

| Wistar rats | Bifenthrin | Increased oxidative stress | [6] |

| Female and male mice | Malathion | Affected the antioxidant system | [6] |

Note: Specific quantitative data for this compound on these markers is limited in the readily available literature. The table reflects general findings for organophosphates.

Experimental Protocol: Measurement of Lipid Peroxidation (Malondialdehyde - MDA Assay)

This protocol describes a common method for quantifying lipid peroxidation by measuring malondialdehyde (MDA), a major byproduct.

1. Reagents and Materials:

-

Brain tissue homogenate

-

Trichloroacetic acid (TCA) solution

-

Thiobarbituric acid (TBA) reagent

-

Butylated hydroxytoluene (BHT)

-

MDA standard solution

-

Spectrophotometer or microplate reader capable of measuring absorbance at 532 nm

2. Procedure:

-

Homogenize brain tissue samples in a suitable buffer on ice.

-

To the homogenate, add TCA to precipitate proteins, followed by the addition of BHT to prevent further oxidation during the assay.

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Collect the supernatant and add the TBA reagent.

-

Incubate the mixture in a hot water bath (e.g., 95°C) for a specified time (e.g., 60 minutes) to allow the formation of the MDA-TBA adduct, which has a pink color.

-

Cool the samples and measure the absorbance at 532 nm.

-

Prepare a standard curve using the MDA standard solution.

3. Data Analysis:

-

Calculate the concentration of MDA in the samples by comparing their absorbance to the standard curve.

-

Express the results as nmol of MDA per mg of protein.

Diagram: Induction of Oxidative Stress

Caption: Organophosphate-induced oxidative stress pathway.

Non-Cholinergic Mechanisms: Apoptosis

Apoptosis, or programmed cell death, is another critical mechanism contributing to the neurotoxicity of organophosphates.[21][22][23] It is a highly regulated process that eliminates damaged or unwanted cells.[24][25] Exposure to OPs can trigger apoptosis in neuronal cells through both intrinsic (mitochondrial) and extrinsic pathways.

The intrinsic pathway is often initiated by cellular stress, such as the oxidative stress induced by OPs.[25] This leads to mitochondrial dysfunction, the release of cytochrome c, and the activation of a cascade of caspase enzymes (cysteine-aspartic proteases), ultimately resulting in cell death.[22][26] For instance, malathion has been shown to induce apoptosis in neuroblastoma cells by causing mitochondrial dysfunction and increasing the expression of the pro-apoptotic protein Bax.[22][23]

Quantitative Data on Apoptotic Markers

| Cell Line | Organophosphate | Effect on Apoptotic Markers | Reference |

| N2a mouse neuroblastoma | Malathion | Increase in Bax, decrease in p-Akt and Bcl2, cytochrome c release | [22] |

| PC12 cells | Chlorpyrifos | Targeting of apoptosis-related genes | [21] |

Experimental Protocol: Detection of Apoptosis by TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is a common method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.

1. Reagents and Materials:

-

Cell or tissue samples fixed on slides

-

Permeabilization solution (e.g., Triton X-100 or proteinase K)

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

-

Fluorescence microscope

-

Counterstain for nuclei (e.g., DAPI)

2. Procedure:

-

Fix and permeabilize the cell or tissue samples to allow entry of the TUNEL reagents.

-

Incubate the samples with the TUNEL reaction mixture. The TdT enzyme will catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

-

Wash the samples to remove unincorporated nucleotides.

-

If using a fluorescent label, counterstain the nuclei with a dye like DAPI.

-

Mount the slides and visualize them under a fluorescence microscope.

3. Data Analysis:

-

Apoptotic cells will show a strong fluorescent signal in the nucleus, while non-apoptotic cells will not.

-

Quantify the number of TUNEL-positive cells relative to the total number of cells (e.g., by counting DAPI-stained nuclei) to determine the apoptotic index.

Signaling Pathway Diagram: Intrinsic Apoptotic Pathway

Caption: Organophosphate-induced intrinsic apoptosis pathway.

Conclusion and Future Directions

The neurotoxicity of organophosphate pesticides like this compound is a complex process involving both the well-established inhibition of acetylcholinesterase and crucial non-cholinergic mechanisms, including oxidative stress and apoptosis. This guide has provided a technical overview of these pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling events.

For researchers and drug development professionals, a thorough understanding of these multifaceted mechanisms is essential. Future research should focus on elucidating the precise interplay between these pathways and identifying novel molecular targets. The development of therapeutic strategies that not only counteract the cholinergic crisis but also mitigate oxidative damage and inhibit apoptotic cell death will be critical in addressing the full spectrum of OP-induced neurotoxicity. Such multi-targeted approaches hold the promise of more effective treatments for both acute and chronic organophosphate poisoning.

References

- 1. organophosphate-toxicity-patterns-a-new-approach-for-assessing-organophosphate-neurotoxicity - Ask this paper | Bohrium [bohrium.com]

- 2. researchgate.net [researchgate.net]

- 3. Organophosphate toxicity patterns: A new approach for assessing organophosphate neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fisheriesjournal.com [fisheriesjournal.com]

- 5. doi.nrct.go.th [doi.nrct.go.th]

- 6. Mechanisms of Neurotoxicity of Organophosphate Pesticides and Their Relation to Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. ijopp.org [ijopp.org]

- 9. Organophosphates dysregulate dopamine signaling, glutamatergic neurotransmission, and induce neuronal injury markers in striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neurobehavioral effects of long-term exposure to pesticides: results from the 4-year follow-up of the PHYTONER study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular Mechanisms of Pesticide-induced Neurotoxicity: Relevance to Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Elucidating the potential neurotoxicity of chiral this compound: Molecular insight from experimental and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Prediction of dose-dependent in vivo acetylcholinesterase inhibition by profenofos in rats and humans using physiologically based kinetic (PBK) modeling-facilitated reverse dosimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Oxidative Stress in the Brain: Basic Concepts and Treatment Strategies in Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Oxidative Stress and the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Oxidative stress, the blood–brain barrier and neurodegenerative diseases: The critical beneficial role of dietary antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Oxidative Stress and Neurodegenerative Diseases: A Review of Upstream and Downstream Antioxidant Therapeutic Options - PMC [pmc.ncbi.nlm.nih.gov]

- 21. DEVELOPMENTAL NEUROTOXICITY OF ORGANOPHOSPHATES TARGETS CELL CYCLE AND APOPTOSIS, REVEALED BY TRANSCRIPTIONAL PROFILES IN VIVO AND IN VITRO - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Malathion increases apoptotic cell death by inducing lysosomal membrane permeabilization in N2a neuroblastoma cells: a model for neurodegeneration in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Malathion increases apoptotic cell death by inducing lysosomal membrane permeabilization in N2a neuroblastoma cells: a model for neurodegeneration in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Neurotoxin-induced cell death in neuronal PC12 cells is mediated by induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Apoptotic Cell Death Regulation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Glutamate-induced apoptosis in neuronal cells is mediated via caspase-dependent and independent mechanisms involving calpain and caspase-3 proteases as well as apoptosis inducing factor (AIF) and this process is inhibited by equine estrogens - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chirality and Enantiomers of Phenthoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenthoate, a non-systemic organothiophosphate insecticide and acaricide, possesses a single chiral center, leading to the existence of two enantiomeric forms. While commercially available as a racemic mixture, the enantiomers of this compound exhibit significant differences in their biological activity and environmental fate. This technical guide provides a comprehensive overview of the stereochemistry of this compound, the distinct properties of its enantiomers, and the analytical methodologies for their separation and characterization. Detailed experimental protocols for chiral separation and a discussion of the enantioselective biological activity are presented to support further research and development in this area.

Introduction to the Chirality of this compound

This compound, with the IUPAC name S-α-ethoxycarbonylbenzyl O,O-dimethyl phosphorodithioate, contains a stereogenic center at the α-carbon of the ethyl benzeneacetate moiety. This results in the existence of two non-superimposable mirror images, known as enantiomers: the (+)-phenthoate and the (-)-phenthoate.[1] The technical grade of this compound is produced and utilized as a 1:1 racemic mixture of these two enantiomers.[1] The presence of chirality is a critical factor in the biological activity and environmental toxicology of this compound, as enantiomers can interact differently with chiral biological molecules such as enzymes and receptors.

Physicochemical Properties and Enantiomeric Specifics

While enantiomers share identical physical and chemical properties in an achiral environment (e.g., melting point, boiling point, solubility), they exhibit distinct behavior in the presence of other chiral molecules and rotate plane-polarized light in equal but opposite directions. The specific rotation is a fundamental characteristic of a chiral compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₇O₄PS₂ | [1] |

| Molecular Weight | 320.39 g/mol | [1] |

| Appearance | Colorless crystalline solid with an aromatic odor | PubChem CID 17435 |

| IUPAC Name | S-α-ethoxycarbonylbenzyl O,O-dimethyl phosphorodithioate | [1] |

| CAS Number | 2597-03-7 | [1] |

| Chirality | Single chiral center | [1] |

| Specific Rotation [α] | Data not available in the reviewed literature |

Note: Despite extensive literature searches, specific optical rotation values for the individual enantiomers of this compound could not be located.

Enantioselective Biological Activity

The enantiomers of this compound display marked differences in their biological efficacy, primarily due to stereospecific interactions with their biological target, the enzyme acetylcholinesterase (AChE).

Insecticidal and Acaricidal Activity

The (+)-phenthoate enantiomer is generally recognized as having greater insecticidal potency than the (-)-enantiomer.[1] This differential toxicity is a common phenomenon among chiral pesticides, where one enantiomer is responsible for the majority of the desired biological effect, while the other may be less active or contribute to off-target effects.

Table 2: Enantioselective Insecticidal Activity of this compound

| Enantiomer | Relative Potency | Target Organism(s) | Quantitative Data (e.g., LD₅₀, LC₅₀) |

| (+)-Phenthoate | More potent | General insect pests | Specific quantitative data not available in the reviewed literature |

| (-)-Phenthoate | Less potent | General insect pests | Specific quantitative data not available in the reviewed literature |

Note: While the qualitative difference in potency is established, specific quantitative data comparing the LD₅₀ or LC₅₀ values of the individual enantiomers against various pests were not found in the reviewed scientific literature.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound exerts its toxic effect by inhibiting acetylcholinesterase (AChE), a crucial enzyme in the nervous system of insects and mammals.[1] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous nerve stimulation, paralysis, and ultimately, death of the insect.

The differential potency of this compound enantiomers is attributed to their stereoselective binding to the active site of AChE. The (R)-enantiomer of this compound has been shown to have a significantly higher bioaffinity for AChE compared to the (S)-enantiomer, which explains its greater neurotoxicity.

Below is a diagram illustrating the signaling pathway of acetylcholinesterase inhibition by an organophosphate insecticide like this compound.

Caption: Acetylcholinesterase Inhibition Pathway by this compound.

Experimental Protocols for Chiral Separation

The separation of this compound enantiomers is essential for studying their individual properties and for enantioselective analysis. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the primary techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful method for the resolution of enantiomers using a chiral stationary phase (CSP).

This protocol is adapted from a method for the enantioselective determination of this compound in plant matrices.[2][3]

-

Instrumentation:

-

High-Performance Liquid Chromatograph coupled with a Tandem Mass Spectrometer (HPLC-MS/MS)

-

-

Chiral Column:

-

Mobile Phase:

-

Flow Rate:

-

Column Temperature:

-

Injection Volume:

-

Dependent on sample concentration and instrument sensitivity.

-

-

Detection:

-

Tandem Mass Spectrometry (MS/MS) in a suitable ionization mode (e.g., Electrospray Ionization - ESI) with Multiple Reaction Monitoring (MRM) for quantification.

-

-

Sample Preparation (for plant matrices):

A method for the determination of the enantiomeric ratio of this compound in soil has been described using a cellulose-based CSP.

-

Instrumentation:

-

High-Performance Liquid Chromatograph with UV detection.

-

-

Chiral Column:

-

Cellulose tris-3,5-dimethylphenylcarbamate as the chiral stationary phase.

-

-

Mobile Phase:

-

A typical mobile phase for this type of CSP would be a mixture of hexane and an alcohol (e.g., isopropanol or ethanol). The exact ratio needs to be optimized for baseline separation.

-

-

Flow Rate:

-

Typically 0.5 - 1.5 mL/min.

-

-

Column Temperature:

-

Ambient or controlled (e.g., 25 °C).

-

-

Detection:

-

UV detector at a wavelength where this compound has significant absorbance (e.g., 254 nm).

-

Capillary Electrophoresis (CE)

Capillary electrophoresis with a chiral selector in the background electrolyte is another effective technique for enantioseparation.

-

Instrumentation:

-

Capillary Electrophoresis system with a UV or Diode Array Detector.

-

-

Capillary:

-

Fused-silica capillary (e.g., 50 µm i.d.).

-

-

Background Electrolyte (BGE):

-

A buffer solution, for example, a Tris buffer, at a controlled pH.

-

-

Chiral Selector:

-

A cyclodextrin derivative, such as carboxymethyl-β-cyclodextrin, is added to the BGE. The concentration of the chiral selector needs to be optimized.

-

-

Voltage:

-

A high voltage (e.g., 15-30 kV) is applied across the capillary.

-

-

Temperature:

-

Capillary temperature should be controlled to ensure reproducibility.

-

-

Injection:

-

Hydrodynamic or electrokinetic injection.

-

-

Detection:

-

UV detection at a suitable wavelength.

-

Below is a generalized workflow for the chiral separation of this compound enantiomers.

References

Phenthoate Persistence Under Various Environmental Conditions: A Technical Guide

Introduction

Phenthoate is a non-systemic organothiophosphate insecticide and acaricide used to control a range of pests on various crops.[1] Its efficacy is governed by its chemical properties and its persistence in the environment. Understanding the fate and behavior of this compound after its application is crucial for assessing potential environmental risks, establishing pre-harvest intervals, and ensuring food safety. This technical guide provides an in-depth overview of this compound's persistence in soil, water, and on plant surfaces, detailing the influence of key environmental factors such as pH, temperature, sunlight, and microbial activity. It includes summaries of quantitative data, detailed experimental protocols, and diagrams illustrating degradation pathways and analytical workflows.

Persistence and Degradation in Soil

The persistence of this compound in soil is relatively low due to rapid degradation, primarily driven by microbial and enzymatic activity. The rate of degradation is influenced by soil type, moisture content, temperature, and the presence of oxygen.

Key Degradation Processes:

-

Enzymatic Hydrolysis: The primary degradation step is the rapid conversion of this compound to this compound acid. This process is mediated by heat-labile soil enzymes and occurs under both aerobic and anaerobic conditions.[2][3]

-

Microbial Degradation: Under aerobic conditions, soil microorganisms further break down this compound acid into carbon dioxide (CO2) and other polar products.[2][3]

-

Abiotic Hydrolysis: In conditions less favorable for microbial activity, such as high concentrations (e.g., 100 mg/kg) or anaerobic environments, degradation proceeds via slower, first-order kinetic hydrolysis.[2][3]

Conditions that promote microbial activity, such as adequate moisture and warmer temperatures, accelerate this compound's degradation, making soil type a secondary factor.[2]

Data Presentation: Half-life of this compound in Soil

| Soil Type | Condition | Half-Life (DT₅₀) / Degradation Rate | Reference |

| Silty Clay Loam, Clay, Sandy Loam | Moist | 50% degradation within 10 days; >95% within 30 days | [4] |

| Fine Sandy Loam | Drier | 62% remained after 75 days | [4] |

| Loam & Silty Clay Loam | Moist (50% capacity) | Rapid degradation | [2] |

| Not Specified | Field Conditions | 77.0 hours (3.2 days) | [5] |

Experimental Protocol: Analysis of this compound Degradation in Soil

This protocol is a composite based on methodologies described in the literature.[3][5]

-

Soil Preparation:

-

Collect soil samples from a relevant field (e.g., top 15 cm). Sieve the soil (e.g., 2 mm mesh) to remove large debris and homogenize.

-

Adjust the soil moisture content to a specified level (e.g., 50-60% of water holding capacity).

-

For comparison, prepare a sterilized soil sample by autoclaving (e.g., at 121°C for 60 minutes) on three consecutive days.

-

-

Fortification:

-

Prepare a stock solution of this compound (analytical grade or radiolabeled, e.g., ¹⁴C-phenthoate) in a suitable solvent like acetone.

-

Treat a known mass of the prepared soil (e.g., 50 g) with the this compound solution to achieve the desired concentration (e.g., 5-10 mg/kg).

-

Thoroughly mix the soil to ensure uniform distribution and allow the solvent to evaporate in a fume hood.

-

-

Incubation:

-

Place the treated soil samples in incubation flasks or containers.

-

For aerobic studies, ensure continuous air exchange. For anaerobic studies, purge the containers with nitrogen and seal them.

-

Incubate the samples at a constant temperature (e.g., 25 ± 1°C) in the dark.

-

-

Sampling and Extraction:

-

Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days).

-

Extract this compound and its metabolites from the soil using an appropriate solvent system (e.g., acetone, followed by partitioning with dichloromethane).

-

-

Analysis:

-

Concentrate the extract to a known volume.

-

Analyze the residues using Gas Chromatography (GC) with a suitable detector, such as a micro-Electron Capture Detector (μECD) or a Flame Photometric Detector (FPD).[5][6]

-

If using radiolabeled this compound, Thin-Layer Chromatography (TLC) followed by radiometric scanning or Liquid Scintillation Counting (LSC) can be used to separate and quantify the parent compound and degradation products.[3]

-

-

Data Calculation:

-

Calculate the dissipation kinetics of this compound. The half-life (DT₅₀) is determined by plotting the natural log of the concentration against time and applying first-order rate equations.

-

Visualization: this compound Degradation Pathway in Soil

Caption: Enzymatic and microbial degradation pathways of this compound in soil.

Persistence and Degradation in Water

This compound is relatively stable in neutral and acidic water but degrades more rapidly under alkaline conditions through hydrolysis.

Key Degradation Processes:

-

Hydrolysis: The primary degradation route in aquatic environments is hydrolysis, which is significantly influenced by pH. The rate increases as the pH becomes more alkaline.[2] Hydrolysis of the carboethoxy moiety is fastest at pH 8.0.[2]

-

Major Products: The main hydrolysis products are this compound acid, desmethyl this compound, and demethyl this compound oxon.[4][7]

Data Presentation: Hydrolysis of this compound in Water

| pH | Temperature (°C) | Half-Life (DT₅₀) / Degradation Rate | Reference |

| 6.0 | 24.5 ± 1 | 45% remained after 28 days | [2] |

| 7.0 | 24.5 ± 1 | 21% remained after 28 days | [2] |

| 8.0 | 24.5 ± 1 | ~12 days | [2][7] |

| 9.7 | Not Specified | ~25% degradation after 20 days | [2][4] |

Experimental Protocol: Determination of this compound Hydrolysis Rate

This protocol is based on methodologies described in the literature.[2][7]

-

Buffer Preparation:

-

Prepare a series of sterile aqueous buffer solutions at different pH values (e.g., pH 4, 7, and 9) to cover acidic, neutral, and alkaline conditions.

-

-

Fortification:

-

Add a known concentration of radiolabeled (e.g., ¹⁴C or ³²P) or analytical grade this compound to each buffer solution. The initial concentration should be below its water solubility limit.

-

-

Incubation:

-

Maintain the solutions in sterile, sealed containers (e.g., amber glass vials) to prevent photodegradation.

-

Incubate at a constant temperature (e.g., 25°C) in a dark environment.

-

-

Sampling and Analysis:

-

At specified time intervals, collect aliquots from each solution.

-

Extract the samples with an appropriate organic solvent (e.g., ethyl acetate).

-

Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a UV or radiometric detector, or GC, to quantify the remaining parent this compound and identify degradation products.

-

-

Data Calculation:

-

Determine the degradation rate constant and half-life for this compound at each pH level by applying pseudo-first-order kinetic models.

-

Visualization: this compound Hydrolysis Pathway

Caption: Major products formed from the hydrolysis of this compound in water.

Photodegradation

Sunlight can significantly contribute to the degradation of this compound on surfaces. Volatilization is also a major dissipation route for surface residues.

Key Degradation Processes:

-

Photolysis: Sunlight causes the photochemical conversion of the P=S group to a P=O group, forming this compound oxon.[4] The estimated decomposition half-life via this conversion is 11 minutes.[4]

-

Volatilization: When applied to surfaces like glass plates or plant leaves, a significant portion of this compound is lost through volatilization.[2] In one study, approximately 90% of applied this compound was lost after 40 hours of sunlight exposure, mainly due to volatilization.[2]

-

Atmospheric Degradation: In the atmosphere, this compound is expected to degrade rapidly by reacting with photochemically produced hydroxyl radicals, with an estimated half-life of about 5 hours.[4]

Photodegradation Products: Products recovered after exposure to sunlight include unchanged this compound, this compound oxon, demethyl this compound, mandelic acid, and O,O-dimethyl phosphorothioic and phosphorodithioic acids.[7]

General Analytical Methodologies

The analysis of this compound residues in environmental samples requires sensitive and specific analytical techniques. The general workflow involves sample collection, preparation (extraction and cleanup), and instrumental analysis.

Common Techniques:

-

Gas Chromatography (GC): A widely used technique for analyzing thermally stable pesticides like this compound. Detectors include the Flame Photometric Detector (FPD), specific for phosphorus and sulfur, and the Electron Capture Detector (ECD).[6][8]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A powerful technique suitable for a wide range of pesticides, offering high sensitivity and selectivity.[8][9]

-

Sample Preparation: This is a critical step to remove interfering substances from the sample matrix. Common methods include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[8]

Visualization: General Workflow for Pesticide Residue Analysis

Caption: A typical experimental workflow for this compound residue analysis.

References

- 1. This compound (Ref: OMS 1075) [sitem.herts.ac.uk]

- 2. 531. This compound (Pesticide residues in food: 1980 evaluations) [inchem.org]

- 3. Degradation of O, O-dimethyl S-[alpha-(carboethoxy)-benzyl] phosphorodithioate (this compound) in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C12H17O4PS2 | CID 17435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. Alteration of O,O-dimethyl S-[alpha-(carboethoxy)benzyl] phosphorodithioate (this compound) in citrus, water, and upon exposure to air and sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Comprehensive Guide to Pesticide Residue Analysis [scioninstruments.com]

- 9. Analytical methods for Pesticide residue analysis | ALS Life Sciences | Europe [alsglobal.eu]

The Dual Role of mTOR Signaling in Cellular Growth and Disease: A Technical Guide to Methodologies and Applications

For Researchers, Scientists, and Drug Development Professionals

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that serves as a central regulator of cell growth, proliferation, metabolism, and survival.[1] Dysregulation of the mTOR signaling pathway is implicated in a wide range of human diseases, including cancer, making it a critical target for drug development.[2][3] This in-depth technical guide provides a comprehensive overview of the mTOR signaling pathway, detailed experimental protocols for its study, and quantitative data on the effects of mTOR inhibitors.

Core Signaling Pathways

The mTOR kinase is the catalytic subunit of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[4] These complexes are regulated by a variety of upstream signals, including growth factors, nutrients, and cellular energy status.

mTORC1 Signaling Pathway:

mTORC1 is a master regulator of cell growth and proliferation.[5] It is activated by growth factors through the PI3K-Akt signaling cascade and by amino acids via the Rag GTPases.[6] Once activated, mTORC1 phosphorylates several downstream targets, including S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), to promote protein synthesis and cell growth.[7]

Caption: The mTORC1 signaling pathway integrates signals from growth factors and amino acids.

mTORC2 Signaling Pathway:

mTORC2 plays a crucial role in cell survival and cytoskeletal organization.[4] It is primarily activated by growth factors and, in turn, phosphorylates and activates Akt, a key pro-survival kinase.[5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]